Fenquinotrione

Übersicht

Beschreibung

Fenquinotrione is a novel herbicide developed by Kumiai Chemical Industry Co., Ltd. It is primarily used in rice cultivation to control a wide range of broadleaf and sedge weeds. This compound is known for its excellent selectivity for rice and its ability to combat weeds that have developed resistance to acetolactate synthase-inhibiting herbicides .

Wissenschaftliche Forschungsanwendungen

Fenquinotrione has several scientific research applications:

Agriculture: Its primary use is as a herbicide in rice cultivation, where it effectively controls a wide range of weeds, including those resistant to other herbicides

Environmental Science: Research on this compound includes its environmental impact, degradation pathways, and persistence in soil and water.

Wirkmechanismus

Target of Action

Fenquinotrione, also known as this compound [ISO], is a novel herbicide that primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants . HPPD plays a crucial role in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinones and tocopherols, compounds that are vital for photosynthesis and photoprotection in plants .

Mode of Action

this compound interacts with its target, HPPD, by inhibiting its activity . The 1,3-diketone moiety of this compound forms a bidentate interaction with Fe(II) at the active site of the enzyme . Furthermore, π–π stacking interactions occur between the oxoquinoxaline ring of this compound and the conserved Phe409 and Phe452 rings of the enzyme . This suggests that this compound competes with the substrate, similar to existing HPPD inhibitors .

Biochemical Pathways

The inhibition of HPPD by this compound disrupts the tyrosine catabolism pathway, leading to a deficiency in the production of plastoquinones and tocopherols . This disruption affects photosynthesis and photoprotection mechanisms, causing a bleaching effect on the weeds, ultimately leading to their death .

Pharmacokinetics

It is suggested that this compound undergoes demethylation mediated by cyp81a6, followed by glucose conjugation in rice . This metabolic process is believed to contribute to the selectivity of this compound, providing safety for rice while effectively controlling a wide range of broadleaf and sedge weeds .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of a wide range of broadleaf and sedge weeds . The herbicide causes a bleaching effect on the weeds due to the disruption of photosynthesis and photoprotection mechanisms .

Action Environment

It is known that various environmental factors can affect the efficacy of herbicides in general, such as rainfall, temperature, weed seeding depth, rice transplanting depth, and water leaching .

Biochemische Analyse

Biochemical Properties

Fenquinotrione plays a significant role in biochemical reactions by inhibiting the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants. This enzyme is essential for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor in the biosynthesis of carotenoids. This compound interacts with the active site of HPPD, forming a bidentate interaction with Fe(II) and engaging in π–π stacking interactions with conserved phenylalanine residues . This inhibition disrupts the production of carotenoids, leading to the bleaching of plant tissues.

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in plants. It influences cell function by disrupting the biosynthesis of carotenoids, which are vital for photosynthesis and protection against oxidative damage. The inhibition of HPPD by this compound leads to the accumulation of toxic intermediates, causing cellular damage and bleaching symptoms in susceptible plants . Additionally, this compound’s selectivity for rice is attributed to its rapid metabolism in rice cells, involving demethylation and glucose conjugation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). This compound binds to the active site of HPPD, forming a bidentate interaction with Fe(II) and engaging in π–π stacking interactions with conserved phenylalanine residues . This binding prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, disrupting the biosynthesis of carotenoids. The inhibition of HPPD leads to the accumulation of toxic intermediates, causing cellular damage and bleaching symptoms in susceptible plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors in its efficacy. Studies have shown that this compound remains stable under various environmental conditions, maintaining its herbicidal activity . Long-term effects on cellular function include the sustained inhibition of HPPD and the resulting disruption of carotenoid biosynthesis, leading to prolonged bleaching symptoms in susceptible plants .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent response, with higher doses leading to increased herbicidal activity . At high doses, this compound can cause adverse effects, including ocular toxicity and centrilobular hepatocyte hypertrophy in animal models . These toxic effects highlight the importance of determining the appropriate dosage for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in rice. The primary metabolic pathway involves the demethylation of this compound, followed by glucose conjugation . This metabolic process is mediated by the enzyme CYP81A6, which is responsible for the selective degradation of this compound in rice . The resulting metabolites are less toxic and are readily excreted from the plant cells.

Transport and Distribution

This compound is transported and distributed within plant cells and tissues through various mechanisms. It is absorbed by the roots and translocated to the shoots, where it exerts its herbicidal effects . The distribution of this compound within the plant is influenced by its interactions with transporters and binding proteins, which facilitate its movement to target sites . The localization and accumulation of this compound in specific tissues contribute to its selective herbicidal activity.

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where it inhibits the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) . The targeting of this compound to the chloroplasts is facilitated by specific signals and post-translational modifications that direct it to this organelle . The inhibition of HPPD within the chloroplasts disrupts carotenoid biosynthesis, leading to the bleaching symptoms observed in susceptible plants.

Vorbereitungsmethoden

Fenquinotrione is synthesized using 2,6-dichloronitrobenzene as a raw material. The synthesis involves several steps:

Aromatic Substitution Reaction: 2,6-dichloronitrobenzene undergoes an aromatic substitution reaction to form an intermediate compound.

Béchamp Reduction: The nitro group is reduced to an amine group.

Dean-Stark Condensation: The intermediate compound reacts with diethyl ketomalonate to form an ester.

Hydrolysis: The ester is hydrolyzed to form the required acid.

O-Acyl Coupling: The acid undergoes O-acyl coupling with cyclohexandione, followed by a cyanide-catalyzed rearrangement to form this compound.

Analyse Chemischer Reaktionen

Fenquinotrione undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Vergleich Mit ähnlichen Verbindungen

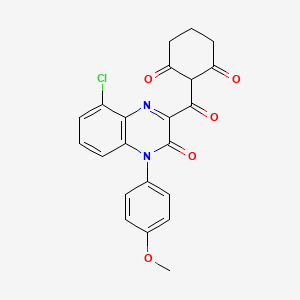

Fenquinotrione is unique among herbicides due to its oxoquinoxaline ring structure and its high selectivity for rice. Similar compounds include:

Mesotrione: Another HPPD inhibitor used in corn cultivation.

Isoxaflutole: A herbicide with a similar mode of action but used in different crops.

Tembotrione: An HPPD inhibitor used in maize cultivation

This compound stands out due to its effectiveness against a broad spectrum of weeds and its excellent selectivity for rice, making it a valuable tool in modern agriculture.

Eigenschaften

IUPAC Name |

2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O5/c1-30-13-10-8-12(9-11-13)25-15-5-2-4-14(23)19(15)24-20(22(25)29)21(28)18-16(26)6-3-7-17(18)27/h2,4-5,8-11,18H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSTXQYTZBZXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)C4C(=O)CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158629 | |

| Record name | 2-[8-Chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-ylcarbonyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342891-70-6 | |

| Record name | Fenquinotrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342891706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[8-Chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-ylcarbonyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[8-chloro-4-(4-methoxyphenyl)-3-oxo-quinoxaline-2-carbonyl]cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENQUINOTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX4K9LB1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

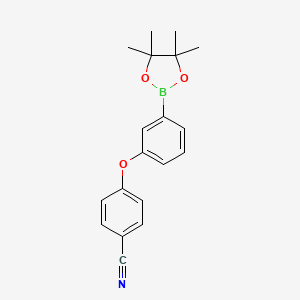

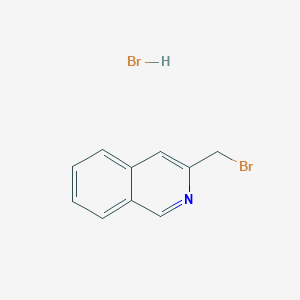

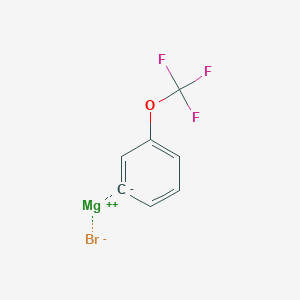

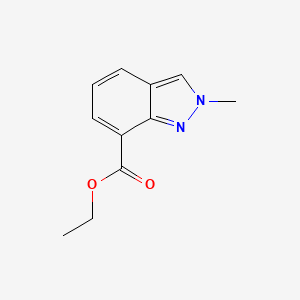

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1443667.png)

![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B1443669.png)

![Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate](/img/structure/B1443670.png)

![2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester](/img/structure/B1443671.png)

![tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1443672.png)

![3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443683.png)

![7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1443685.png)